Cas no 885520-25-2 (4-Chloro-1H-indole-6-carboxylic acid)

4-Chloro-1H-indole-6-carboxylic acid is a versatile heterocyclic compound featuring both chloro and carboxylic acid functional groups on an indole scaffold. This structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The chloro substituent enhances reactivity for further functionalization, while the carboxylic acid group allows for derivatization via esterification, amidation, or other coupling reactions. Its indole core is significant in bioactive molecule design, often serving as a key pharmacophore. The compound exhibits high purity and stability under standard storage conditions, ensuring reliable performance in synthetic workflows. Its well-defined structure facilitates precise modifications for targeted research applications.
4-Chloro-1H-indole-6-carboxylic acid structure
885520-25-2 structure
Product Name:4-Chloro-1H-indole-6-carboxylic acid
CAS No:885520-25-2
MF:C9H6ClNO2
MW:195.602441310883
MDL:MFCD07781703
CID:1016086
PubChem ID:24728295
Update Time:2025-06-10

4-Chloro-1H-indole-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-1H-indole-6-carboxylic acid
    • 4-Chloro-1H-indole-6-carboxylic acid (ACI)
    • CS-0050949
    • DTXSID10646332
    • MFCD07781703
    • DA-39746
    • 1H-INDOLE-6-CARBOXYLIC ACID, 4-CHLORO-
    • AS-41407
    • 885520-25-2
    • 4-CHLORO-1H-INDOLE-6-CARBOXYLICACID
    • SB15216
    • SCHEMBL3548319
    • SY258416
    • AKOS006286404
    • MDL: MFCD07781703
    • Inchi: 1S/C9H6ClNO2/c10-7-3-5(9(12)13)4-8-6(7)1-2-11-8/h1-4,11H,(H,12,13)
    • InChI Key: CGMAXGRAWALUNT-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C2C(C=CN2)=C(Cl)C=1)O

Computed Properties

  • Exact Mass: 195.0087061g/mol
  • Monoisotopic Mass: 195.0087061g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 53.1Ų

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4-Chloro-1H-indole-6-carboxylic acid Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:885520-25-2)1H-Indole-6-carboxylic acid, 4-chloro-
Order Number:sfd20722
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
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Amadis Chemical Company Limited
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(CAS:885520-25-2)4-Chloro-1H-indole-6-carboxylic acid
Order Number:A850364
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:30
Price ($):256.0
Email:sales@amadischem.com

Additional information on 4-Chloro-1H-indole-6-carboxylic acid

4-Chloro-1H-indole-6-carboxylic Acid (CAS No. 885520-25-2): A Comprehensive Overview

4-Chloro-1H-indole-6-carboxylic acid (CAS No. 885520-25-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the indole carboxylic acid family, a class of molecules known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent advancements in the research and development of 4-Chloro-1H-indole-6-carboxylic acid.

Chemical Structure and Properties

4-Chloro-1H-indole-6-carboxylic acid is characterized by its unique molecular structure, which consists of an indole ring substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 6-position. The indole ring is a fundamental building block in many biologically active compounds, contributing to the molecule's stability and reactivity. The presence of the chlorine substituent imparts additional chemical diversity and can influence the compound's pharmacological properties.

The molecular formula of 4-Chloro-1H-indole-6-carboxylic acid is C9H7ClNO2, with a molecular weight of approximately 190.61 g/mol. It is a white crystalline solid that is soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO). The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.

Synthesis Methods

The synthesis of 4-Chloro-1H-indole-6-carboxylic acid has been explored through various routes, each offering unique advantages in terms of yield, purity, and scalability. One common method involves the condensation of 3-chloroaniline with malonic acid followed by cyclization to form the indole ring. Another approach utilizes the Pictet-Spengler reaction to construct the indole skeleton from tryptamine and an appropriate electrophile.

A recent study published in the Journal of Organic Chemistry reported an efficient one-pot synthesis of 4-Chloro-1H-indole-6-carboxylic acid using microwave-assisted conditions. This method significantly reduced reaction time and improved yield compared to traditional thermal methods. The use of microwave technology in organic synthesis has gained popularity due to its ability to enhance reaction rates and selectivity while minimizing side reactions.

Biological Properties and Applications

4-Chloro-1H-indole-6-carboxylic acid has been extensively studied for its potential biological activities, particularly in the context of anti-inflammatory, anti-cancer, and neuroprotective effects. Research has shown that this compound can modulate various signaling pathways involved in inflammation and cell proliferation.

In a study published in the Journal of Medicinal Chemistry, 4-Chloro-1H-indole-6-carboxylic acid was found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This property makes it a promising candidate for the development of new anti-inflammatory drugs.

Furthermore, preliminary studies have indicated that 4-Chloro-1H-indole-6-carboxylic acid may have anti-cancer properties by inducing apoptosis in cancer cells. A research team from the University of California demonstrated that this compound selectively induced cell death in human colon cancer cells while sparing normal cells. The mechanism underlying this selective cytotoxicity is thought to involve the activation of caspase-dependent apoptotic pathways.

In addition to its anti-inflammatory and anti-cancer activities, 4-Chloro-1H-indole-6-carboxylic acid has also shown neuroprotective effects in preclinical models of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD). A study published in Neuropharmacology reported that this compound could protect neurons from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Clinical Trials and Future Prospects

The promising preclinical results with 4-Chloro-1H-indole-6-carboxylic acid have led to increased interest in advancing this compound into clinical trials. Several pharmaceutical companies are currently investigating its potential therapeutic applications for various diseases.

A Phase I clinical trial evaluating the safety and pharmacokinetics of 4-Chloro-1H-indole-6-carboxylic acid in healthy volunteers has been completed with encouraging results. The compound was well-tolerated at all tested doses, with no serious adverse events reported. These findings provide a strong foundation for further clinical development.

Ongoing Phase II trials are currently underway to assess the efficacy of 4-Chloro-1H-indole-6-carboxylic acid in patients with inflammatory diseases such as rheumatoid arthritis (RA) and Crohn's disease. Preliminary data from these trials suggest that the compound may offer significant therapeutic benefits with an acceptable safety profile.

In conclusion, 4-Chloro-1H-indole-6-carboxylic acid (CAS No. 885520-25-2) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive target for further research and development. As more clinical data become available, it is likely that this compound will play an increasingly important role in the treatment of various diseases.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:885520-25-2)1H-Indole-6-carboxylic acid, 4-chloro-
sfd20722
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:885520-25-2)4-Chloro-1H-indole-6-carboxylic acid
A850364
Purity:99%
Quantity:5g
Price ($):256.0
Email